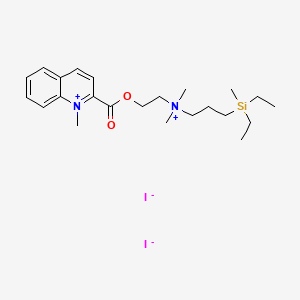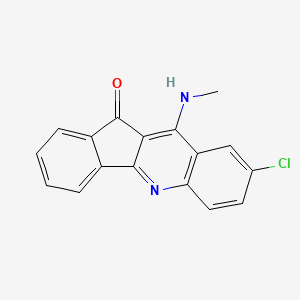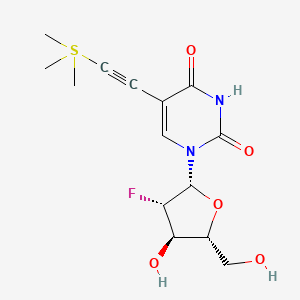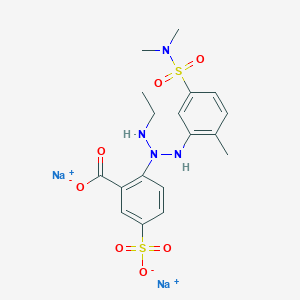
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various fields. This compound is known for its unique structural features and chemical properties, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves multiple steps. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethylamine, sulfonyl chloride, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinyl compounds, and substituted benzoates. These products have their own unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 1,2-dihydroxybenzene-3,5-disulphonate: Known for its chelating properties and use in analytical chemistry.
Disodium 4,5-dihydroxybenzene-1,3-disulphonate: Used as a stabilizer in dye and pigment production.
Uniqueness
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
83249-45-0 |
|---|---|
Molekularformel |
C18H22N4Na2O7S2 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
disodium;2-[[5-(dimethylsulfamoyl)-2-methylanilino]-(ethylamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C18H24N4O7S2.2Na/c1-5-19-22(17-9-8-14(31(27,28)29)10-15(17)18(23)24)20-16-11-13(7-6-12(16)2)30(25,26)21(3)4;;/h6-11,19-20H,5H2,1-4H3,(H,23,24)(H,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
QBYDJEDSSCELME-UHFFFAOYSA-L |
Kanonische SMILES |
CCNN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)S(=O)(=O)N(C)C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


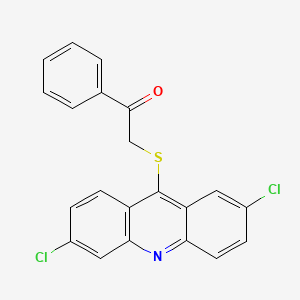


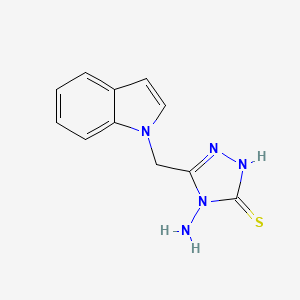

![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
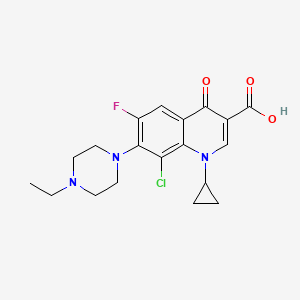
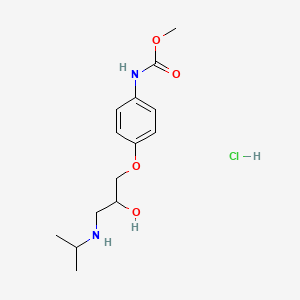


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
